molecular formula C17H22N4O3S2 B11006101 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11006101
M. Wt: 394.5 g/mol
InChI Key: PQKAIEGFSAPAKB-UHFFFAOYSA-N
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Description

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of tetrahydrofuran, thiazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, including the formation of the tetrahydrofuran ring, the thiazole ring, and the carboxamide groupThe final step involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of functionalized metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[acetyl(oxolan-2-ylmethyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H22N4O3S2/c1-9-11(3)25-16(18-9)20-15(23)14-10(2)19-17(26-14)21(12(4)22)8-13-6-5-7-24-13/h13H,5-8H2,1-4H3,(H,18,20,23)

InChI Key

PQKAIEGFSAPAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N(CC3CCCO3)C(=O)C)C)C

Origin of Product

United States

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